Superior Enrichment Sensitivity in O-GlcNAc Proteomics vs. DADPS, Dde, and Diazo Cleavable Probes
In a head-to-head comparison of four cleavable biotin-alkyne probes for O-GlcNAc proteomics, PC-biotin-alkyne demonstrated the highest enrichment sensitivity [1]. When evaluated with synthetic O-GlcNAc peptides and mouse brain lysates, PC-biotin-alkyne identified the greatest number of O-GlcNAc sites and exhibited superior reproducibility relative to DADPS-biotin-alkyne, Dde-biotin-alkyne, and Diazo-biotin-alkyne [1].
| Evidence Dimension | Enrichment sensitivity and reproducibility in O-GlcNAc site identification |
|---|---|
| Target Compound Data | PC-biotin-alkyne: Highest number of O-GlcNAc site identifications among four probes tested; superior replicate reproducibility. |
| Comparator Or Baseline | DADPS-biotin-alkyne, Dde-biotin-alkyne, and Diazo-biotin-alkyne. |
| Quantified Difference | PC-biotin-alkyne outperformed all three comparators in number of identified O-GlcNAc sites and replicate consistency. |
| Conditions | Synthetic O-GlcNAc peptides and mouse brain lysates; chemoenzymatic labeling with GalT(Y289L) and UDP-GalNAz followed by CuAAC click chemistry; enrichment on streptavidin beads; on-bead digestion; LC-MS/MS analysis (Orbitrap Fusion Lumos). |
Why This Matters
Procurement of PC-biotin-PEG4-PEG4-alkyne is justified when maximizing O-GlcNAc site coverage and proteome depth is the primary experimental objective, as it demonstrably surpasses competing cleavable probes in direct comparative proteomics workflows.
- [1] Hou C, Zhang H, Deng J, et al. Comprehensive Evaluation of Cleavable Bioorthogonal Probes for Site-Specific O-GlcNAc Proteomics. Mol Cell Proteomics. 2025;24(10):101064. View Source
